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Compound of Interest

Compound Name:
1-(2,2-

Dimethylpropanoyl)piperazine

Cat. No.: B130319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic and safety information for

the chemical compound 1-(2,2-Dimethylpropanoyl)piperazine, also known as 1-

Pivaloylpiperazine. Due to the limited availability of published experimental data for this specific

molecule, this guide incorporates predicted spectroscopic values to offer a foundational

understanding of its structural characteristics.

Chemical Identity and Properties
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Parameter Value

IUPAC Name 1-(2,2-Dimethylpropanoyl)piperazine

Synonyms
1-Pivaloylpiperazine, 2,2-Dimethyl-1-(piperazin-

1-yl)propan-1-one

CAS Number 155295-47-9

Molecular Formula C₉H₁₈N₂O

Molecular Weight 170.25 g/mol

Appearance Solid (predicted)

Melting Point 55-56 °C[1]

Spectroscopic Data
The following tables present predicted spectroscopic data for 1-(2,2-
Dimethylpropanoyl)piperazine. These values are computationally generated and should be

used as a reference pending experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
¹H NMR (Proton NMR)

Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.55 t 4H
Piperazine ring

protons (-CH₂-N-CO-)

~2.85 t 4H
Piperazine ring

protons (-CH₂-NH-)

~1.25 s 9H
tert-Butyl group

protons (-C(CH₃)₃)

~1.80 s 1H Amine proton (-NH-)

¹³C NMR (Carbon-13 NMR)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~177 Carbonyl carbon (C=O)

~45 Piperazine ring carbons (-CH₂-N-CO-)

~46 Piperazine ring carbons (-CH₂-NH-)

~39 Quaternary carbon of tert-butyl group (-C(CH₃)₃)

~28 Methyl carbons of tert-butyl group (-C(CH₃)₃)

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

~3320 Medium N-H Stretch (Amine)

~2960-2850 Strong C-H Stretch (Aliphatic)

~1640 Strong C=O Stretch (Amide)

~1470 Medium C-H Bend (CH₂)

~1280 Medium C-N Stretch
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Mass Spectrometry (MS) (Predicted)
m/z Interpretation

170 [M]⁺ (Molecular Ion)

113 [M - C(CH₃)₃]⁺

85 [C₄H₉CO]⁺

57 [C(CH₃)₃]⁺

Experimental Protocols
While specific experimental procedures for the spectroscopic analysis of 1-(2,2-
Dimethylpropanoyl)piperazine are not readily available in the literature, the following are

general methodologies for obtaining such data for a solid organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL

of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral

width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay

of 1-5 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of

scans is generally required due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).
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Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Apply pressure to ensure good contact between the

sample and the crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition: Collect the spectrum by co-adding multiple scans (e.g., 16 or 32) over a

typical mid-IR range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background

spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample, this can be done using a direct insertion probe or by dissolving it in a

suitable solvent and introducing it via a liquid chromatography system (LC-MS) or a direct

infusion method.

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

providing detailed fragmentation patterns, while softer ionization methods like Electrospray

Ionization (ESI) or Chemical Ionization (CI) are often used to clearly identify the molecular

ion.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: The resulting mass spectrum plots the relative abundance of ions

against their m/z values. The molecular ion peak confirms the molecular weight, and the

fragmentation pattern provides structural information.

Analytical Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 1-(2,2-Dimethylpropanoyl)piperazine.

Sample Preparation

Data Interpretation

1-(2,2-Dimethylpropanoyl)piperazine

NMR Spectroscopy
(¹H & ¹³C) IR Spectroscopy Mass Spectrometry

Structural ElucidationPurity Assessment

Click to download full resolution via product page

A typical workflow for spectroscopic analysis.

Safety Information
As detailed experimental and safety data are scarce, it is crucial to handle 1-(2,2-
Dimethylpropanoyl)piperazine with care, following standard laboratory safety procedures for

handling new chemical entities. It is advisable to consult the Safety Data Sheet (SDS) from the

supplier before use. General precautions include:

Working in a well-ventilated area or a fume hood.

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoiding inhalation, ingestion, and skin contact.

Disclaimer: The spectroscopic data presented in this document are predicted and have not

been experimentally verified. This information is intended for guidance and research purposes
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only. All laboratory work should be conducted by trained professionals in accordance with

established safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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